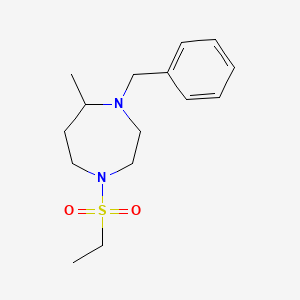
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FM2-10 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it has been shown to bind with high affinity to the alpha7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes such as learning and memory. The binding of this compound to the receptor may modulate its activity, leading to changes in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone are still being studied. However, studies have shown that this compound may have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a potentially useful tool for studying the function of this receptor in various cognitive processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is to study its potential use as a PET imaging agent for the alpha7 nicotinic acetylcholine receptor. Additionally, further studies are needed to understand its mechanism of action and to identify other potential targets for this compound.
Métodos De Síntesis
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone has been reported in several studies. One of the methods involves the reaction of 6-methylpyridin-2-amine and 6-fluoro-4-methylquinoxaline-2-carbaldehyde in the presence of a palladium catalyst. Another method involves the reaction of 6-methylpyridin-2-amine and 6-fluoro-4-methylquinoxaline-2-carboxylic acid in the presence of a coupling agent such as EDCI and HOBt.
Aplicaciones Científicas De Investigación
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor, which is involved in various cognitive processes. It has also been studied for its potential use as a positron emission tomography (PET) imaging agent for the alpha7 nicotinic acetylcholine receptor.
Propiedades
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-11-4-3-5-13(18-11)16(21)20-9-8-19(2)15-10-12(17)6-7-14(15)20/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYLYVJGIBASSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCN(C3=C2C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(6-methylpyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)






![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)



